![molecular formula C20H17NO4 B5861582 3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5861582.png)
3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has unique properties that make it suitable for use in several fields, including medicinal chemistry, material science, and organic synthesis.
Applications De Recherche Scientifique
3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has several potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions in biological samples. This compound has also been studied for its anti-cancer properties and has shown promising results in inhibiting the proliferation of cancer cells. Additionally, this compound has been used in the synthesis of novel materials for various applications, including optoelectronics and photovoltaics.
Mécanisme D'action
The mechanism of action of 3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is not fully understood. However, it is believed that this compound binds to specific receptors in cancer cells, leading to the inhibition of cell proliferation. Additionally, this compound has been shown to exhibit fluorescence properties in the presence of metal ions, making it a useful tool for detecting metal ions in biological samples.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate are still being studied. However, it has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer. Additionally, this compound has been shown to exhibit fluorescence properties in the presence of metal ions, making it a useful tool for detecting metal ions in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate in lab experiments is its unique properties, which make it suitable for use in various applications. Additionally, this compound is relatively easy to synthesize and purify. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for the use of 3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate in scientific research. One potential direction is the development of new materials for optoelectronics and photovoltaics. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its use in the treatment of cancer. Finally, this compound may also be useful in the development of new fluorescent probes for the detection of metal ions in biological samples.
Conclusion:
In conclusion, 3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is a unique chemical compound that has several potential applications in scientific research. Its synthesis method is relatively simple, and it has been shown to have anti-cancer properties and to exhibit fluorescence properties in the presence of metal ions. However, further studies are needed to fully understand its mechanism of action and to optimize its use in various applications.
Méthodes De Synthèse
The synthesis of 3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate involves the reaction of anthracene-9-carboxylic acid with 3-methylbutyl isocyanate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through column chromatography.
Propriétés
IUPAC Name |
3-methylbutyl 8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-11(2)9-10-24-20(23)15-8-7-14-16-17(15)21-25-19(16)13-6-4-3-5-12(13)18(14)22/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAPMRRAECSYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=C2C3=C(C4=CC=CC=C4C2=O)ON=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

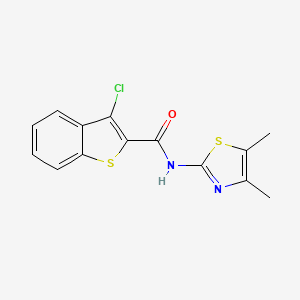
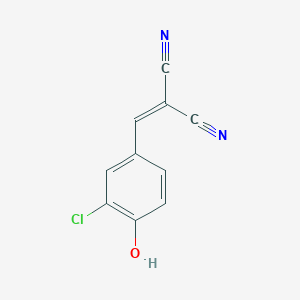
![2-chloro-4,5-difluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5861518.png)
![4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861523.png)
![1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B5861527.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5861533.png)
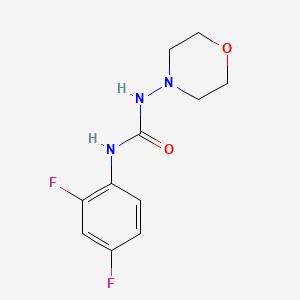
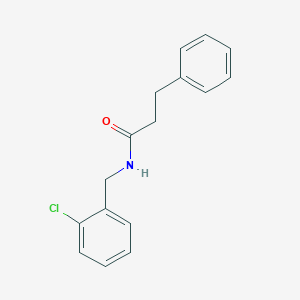
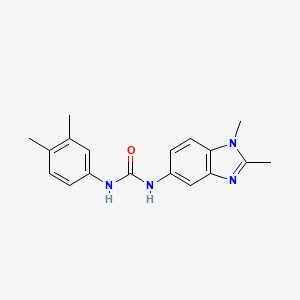

![3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5861594.png)
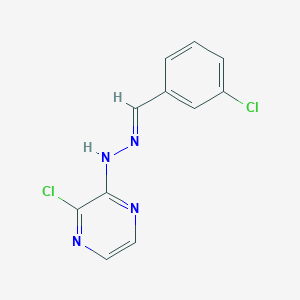
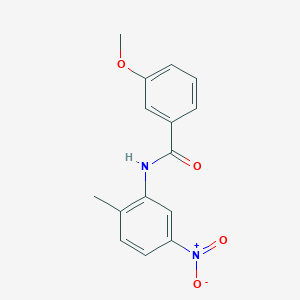
![3-amino-2-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5861612.png)